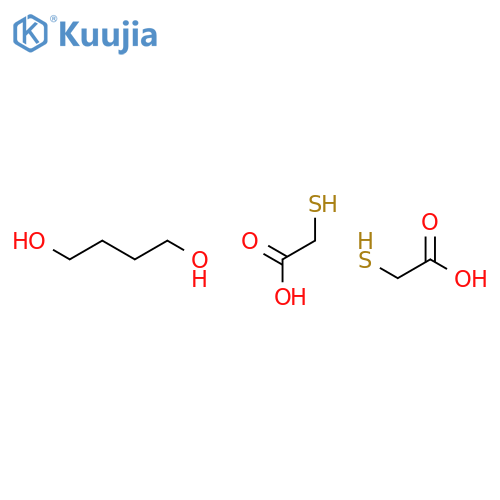Cas no 10193-95-0 (4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate)

10193-95-0 structure
商品名:4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate
CAS番号:10193-95-0
MF:C8H14O4S2
メガワット:238.324360370636
MDL:MFCD00266655
CID:179633
PubChem ID:87561344
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 化学的及び物理的性質
名前と識別子
-
- Acetic acid,2-mercapto-, 1,1'-(1,4-butanediyl) ester
- 1,4-Butanediol Bis(thioglycolate)
- 1,4-Bis(mercaptoacetoxy)butane
- 1,4-BUTANEDIOL BIS(MERCAPTOACETATE)
- butane-1,4-diol,2-sulfanylacetic acid
- 巯基乙酸
- 1,4-Butanediol dithioglycolate
- Butane-1,4-diyl bis(2-mercaptoacetate)
- Tetramethylene mercaptoacetate
- Acetic acid, mercapto-, 1,4-butanediyl ester
- Tetramethylene bis(thioglycolate)
- Tetramethylene bis(mercaptoacetate)
- 1,4-Butanediyl bis(mercaptoacetate)
- Butylene glycol, bis(mercaptoacetate)
- 1,4-Butanediol, bis(mercaptoacetate)
- Mercaptoacetic acid, 1,4-butanediyl diester
- Acetic acid, 2-mercapt
- ACETIC ACID, MERCAPTO-, TETRAMETHYLENE ESTER
- DTXSID8064987
- 1,4-butanediol bis(2-mercaptoacetate)
- E78801
- EINECS 233-479-1
- A897002
- IPNDIMIIGZSERC-UHFFFAOYSA-N
- Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester
- AKOS024332116
- AS-69312
- 10193-95-0
- 4-[(2-SULFANYLACETYL)OXY]BUTYL 2-SULFANYLACETATE
- 1,4-ButanediolBis(thioglycolate)
- MERCAPTO-ACETIC ACID 4-MERCAPTOACETOXY-BUTYL ESTER
- MFCD00266655
- RWC9VY783J
- SCHEMBL60931
- NS00023088
- B3423
- 1,4-Butanediol Bis(thioglycolate), >/=95%
- 4-(2-sulfanylacetyl)oxybutyl 2-sulfanylacetate
- DTXCID9032662
- 4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate
-
- MDL: MFCD00266655
- インチ: 1S/C8H14O4S2/c9-7(5-13)11-3-1-2-4-12-8(10)6-14/h13-14H,1-6H2
- InChIKey: IPNDIMIIGZSERC-UHFFFAOYSA-N
- ほほえんだ: S([H])C([H])([H])C(=O)OC([H])([H])C([H])([H])C([H])([H])C([H])([H])OC(C([H])([H])S[H])=O
計算された属性
- せいみつぶんしりょう: 238.03300
- どういたいしつりょう: 238.03335127g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 6
- 重原子数: 14
- 回転可能化学結合数: 9
- 複雑さ: 164
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.4
- トポロジー分子極性表面積: 54.6
じっけんとくせい
- 色と性状: 使用できません
- 密度みつど: 1.4463 (rough estimate)
- ふってん: 368.5°C at 760 mmHg
- 屈折率: 1.5080-1.5120
- PSA: 130.20000
- LogP: 0.71260
- ようかいせい: 利用できるものはありません。
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate セキュリティ情報
-
記号:

- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H302
- 警告文: P264-P270-P301+P312+P330-P501
- RTECS番号:AI8300000
- ちょぞうじょうけん:(BD433782)
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | X68655-100g |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | ≥95% | 100g |
¥488.0 | 2023-09-05 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-100g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 100g |
¥843.0 | 2022-06-10 | |
| eNovation Chemicals LLC | D757712-500g |
Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |
10193-95-0 | 95.0% | 500g |
$320 | 2024-07-28 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | B3423-25G |
1,4-Butanediol Bis(thioglycolate) |
10193-95-0 | >95.0%(GC)(T) | 25g |
¥180.00 | 2024-04-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-25g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 25g |
¥381.0 | 2022-06-10 | |
| 1PlusChem | 1P0006G0-1g |
Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |
10193-95-0 | 95% (GC) | 1g |
$33.00 | 2025-02-18 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | JC649-5g |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate |
10193-95-0 | 95.0%(GC&T) | 5g |
¥153.0 | 2023-09-02 | |
| Aaron | AR0006OC-100g |
Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |
10193-95-0 | 95% | 100g |
$80.00 | 2025-01-20 | |
| eNovation Chemicals LLC | D757712-5g |
Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |
10193-95-0 | 95.0% | 5g |
$55 | 2024-07-28 | |
| A2B Chem LLC | AA07552-25g |
Acetic acid, 2-mercapto-, 1,1'-(1,4-butanediyl) ester |
10193-95-0 | >95.0%(GC)(T) | 25g |
$36.00 | 2024-04-20 |
4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate 関連文献
-
Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194
-
Georgia E. Williams,Gabriele Kociok-Köhn,Simon E. Lewis Org. Biomol. Chem., 2021,19, 2502-2511
-
4. Boronic acid liposomes for cellular delivery and content release driven by carbohydrate binding†‡Xiaoyu Zhang,Daiane S. Alves,Jinchao Lou,Shelby D. Hill,Francisco N. Barrera,Michael D. Best Chem. Commun., 2018,54, 6169-6172
-
Kyungsoo Oh,Jian-Yuan Li,Jinhyang Ryu Org. Biomol. Chem., 2010,8, 3015-3024
10193-95-0 (4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate) 関連製品
- 103-09-3(2-Ethylhexyl acetate)
- 105-95-3(1,4-Dioxacycloheptadecane-5,17-dione)
- 105-68-0(isoamyl propionate)
- 97-87-0(butyl isobutyrate)
- 105-99-7(dibutyl adipate)
- 2002785-62-6(tert-butyl 1-(bromomethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate)
- 2679932-69-3(rac-benzyl (3aR,6aS)-3a-cyano-2,2-dioxo-hexahydro-1H-2lambda6-thieno3,4-cpyrrole-5-carboxylate)
- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)
- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)
- 2171150-05-1((1r,3r)-3-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)benzamidocyclobutane-1-carboxylic acid)
推奨される供給者
Amadis Chemical Company Limited
(CAS:10193-95-0)4-(2-Sulfanylacetyl)oxybutyl 2-sulfanylacetate

清らかである:99%
はかる:500g
価格 ($):194.0